5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Lipophilicity ADME Prediction Permeability

Research requiring precise SAR mapping of 1,3,4-oxadiazole T-type calcium channel inhibitors is hindered by non-linear activity shifts from minor substituent changes. This compound (CAS 899350-97-1) provides the exact 2-chlorophenyl substitution absent in the phenyl analog. • **Key comparator** for Cav3.2 patch-clamp studies (HEK-293 cells) to map steric/electronic effects on potency. • **Antitubercular screening** against M. tuberculosis H37Rv & drug-resistant isolates via broth microdilution. • **cLogP ≈ 3.5** supports PAMPA-BBB permeability studies for CNS lead optimization. • **50-100 mg reference standard** available for library synthesis & analytical method development.

Molecular Formula C13H7Cl2N3O2S
Molecular Weight 340.18
CAS No. 899350-97-1
Cat. No. B2605880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
CAS899350-97-1
Molecular FormulaC13H7Cl2N3O2S
Molecular Weight340.18
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl
InChIInChI=1S/C13H7Cl2N3O2S/c14-8-4-2-1-3-7(8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19)
InChIKeyXSYIEEKCTRCKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: Structural and Pharmacological Overview


5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 899350-97-1) is a synthetic, heterocyclic small molecule (molecular formula C₁₃H₇Cl₂N₃O₂S; MW 340.18 g/mol) belonging to the 2,5-disubstituted 1,3,4-oxadiazole class [1]. Structurally, it features a 5-chlorothiophene-2-carboxamide motif linked via an amide bond to a 5-(2-chlorophenyl)-1,3,4-oxadiazole core, positioning it as a congener of the well-characterized T-type calcium channel inhibitor 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (IC₅₀ = 0.8 μM) . Critically, publicly curated bioactivity databases (ChEMBL, PubChem) report no experimentally confirmed target engagement data for this specific compound at the time of assessment, making its primary differentiation reside in its unique substitution pattern and predicted physicochemical properties [2]. This evidence guide therefore focuses on structural, physicochemical, and class-level pharmacological dimensions that meaningfully distinguish it from its closest commercially available analogs for scientific procurement decision-making.

Unique 2-chlorophenyl/5-chlorothiophene substitution pattern for SAR expansion

No curated target engagement data; use as a chemical probe in de novo profiling

Predicted moderate lipophilicity – consider solubility adjustments in assay buffers

Substituent-Dependent Pharmacology of 5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide


Within the 2,5-disubstituted 1,3,4-oxadiazole series, ostensibly minor substituent alterations produce large, non-linear shifts in target engagement, selectivity, and ADME properties. The phenyl analog (CAS 886917-62-0) achieves Cav3.2 T-type calcium channel inhibition with an IC₅₀ of 0.8 μM and suppresses seizure-induced death in a murine model, yet the introduction of a chlorine atom at either the 2- or 4-position of the phenyl ring redirects biological activity toward entirely different targets, including mycobacterial growth inhibition and COX-2 suppression [1][2]. Likewise, replacing the 5-chlorothiophene with a 5-bromothiophene or a non-halogenated thiophene modulates both lipophilicity and metabolic stability, altering pharmacokinetic suitability for in vivo probe applications [3]. These findings demonstrate that compounds within this scaffold are not functionally interchangeable; each substitution pattern represents a distinct chemical probe with a unique pharmacological fingerprint, necessitating compound-level, rather than class-level, procurement criteria.

Target shift 2-Chlorophenyl substitution may redirect activity away from Cav3.2 channels, unlike the unsubstituted phenyl analog.
Regioisomer mismatch 4-Chlorophenyl regioisomers exhibit anti-TB activity; 2-chloro positioning may not transfer this profile directly.
Halogen sensitivity Thiophene 5-Cl vs. 5-Br alters lipophilicity and metabolic stability, limiting functional interchangeability among analogs.

Differentiation Evidence for 5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide


Lipophilicity (cLogP) Comparison

The target compound (CAS 899350-97-1) possesses a predicted cLogP of approximately 3.5, which is elevated relative to its closest commercially available analogs: the phenyl analog (CAS 886917-62-0; cLogP ≈ 2.8) and the 4-chlorophenyl analog (CAS 865287-07-6; cLogP ≈ 3.0) [1]. This ~0.5–0.7 log unit increase is attributable to the presence of two chlorine substituents—one on the thiophene (position 5) and one on the phenyl ring (position 2)—which cumulatively enhance hydrophobic surface area. Increased lipophilicity is a critical procurement consideration because it directly impacts aqueous solubility, nonspecific protein binding, and passive membrane permeability in cell-based assays [2].

Lipophilicity (cLogP)
Cross-study comparable
ΔcLogP +0.5 to +0.7 vs phenyl analog
Higher lipophilicity may impact solubility and nonspecific binding in cell-based assays
Predicted values only; no experimental logP available for this series
Lipophilicity ADME Prediction Permeability

T-Type Calcium Channel (Cav3.2) Selectivity

The phenyl analog 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (CAS 886917-62-0) demonstrates selective inhibition of Cav3.2 T-type calcium channels with an IC₅₀ of 0.8 μM, while sparing Na⁺ and K⁺ channels in patch-clamp assays on mouse dorsal root ganglion neurons and HEK-293 cells [1]. In a murine seizure model, this analog suppressed seizure-induced death, confirming in vivo target engagement [1]. The target compound (CAS 899350-97-1), bearing an additional 2-chlorophenyl substituent, is predicted to exhibit altered Cav3.2 binding kinetics and potentially divergent ion channel selectivity due to steric and electronic perturbations at the oxadiazole 5-position. However, no direct patch-clamp or in vivo data exist for this compound; this evidence dimension is therefore strictly class-level inference [2].

Cav3.2 T-type channel
Class-level inference
No experimental data; comparator phenyl analog IC₅₀ = 0.8 μM
Scaffold potential for T-type channel modulation; target activity requires validation
Patch-clamp data from mouse DRG neurons and HEK-293 cells (phenyl analog only)
T-Type Calcium Channel Cav3.2 Anticonvulsant

Anti-Tubercular Activity Potential

A series of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides demonstrated growth inhibition against three Mycobacterium tuberculosis cell lines, with active compounds achieving MIC values in the low micromolar range [1]. While these compounds differ from the target compound in bearing a nitroheteroaryl rather than a 5-chlorothiophene carboxamide, the 4-chlorophenyl oxadiazole core is a privileged scaffold for antitubercular activity. The target compound's 2-chlorophenyl substitution represents an unexplored regioisomeric variant that may differentially affect mycobacterial cell wall permeability and target binding . Additionally, the 5-chlorothiophene moiety may confer enhanced activity against drug-resistant strains compared to the nitroheteroaryl series, though this hypothesis awaits experimental validation .

Antitubercular potential
Class-level inference
No MIC data; 4-chlorophenyl oxadiazoles inhibit M. tuberculosis at low μM
Regioisomeric scaffold may offer entry into anti-TB screening; activity unconfirmed
Broth microdilution assay (Middlebrook 7H9) – comparator series only
Antitubercular Mycobacterium tuberculosis Nitroheteroaryl Carboxamide

Structural Differentiation Map

The table below provides a direct structural comparison between the target compound and five commercially available analogs, highlighting the specific substitution differences that define each compound's pharmacological identity [1][2]. (1) CAS 886917-62-0: phenyl at oxadiazole 5-position (no chloro); reported Cav3.2 IC₅₀ = 0.8 μM. (2) CAS 865287-07-6: 4-chlorophenyl at oxadiazole 5-position; no halogen on thiophene; antitubercular scaffold. (3) CAS 717858-58-7: 2-chlorophenyl at oxadiazole 5-position; no halogen on thiophene; unexplored bioactivity. (4) CAS 920482-87-7: 5-bromo instead of 5-chloro on thiophene; 4-chlorophenyl at oxadiazole; altered leaving-group potential. (5) CAS 886913-30-0: 3-(methylsulfanyl)phenyl at oxadiazole; 5-chlorothiophene; kinase inhibitor potential. The target compound (CAS 899350-97-1) uniquely combines 2-chlorophenyl and 5-chlorothiophene, a pairing not represented in any other commercially cataloged analog.

Structural uniqueness
Supporting evidence
Sole representative of 2-Cl-phenyl/5-Cl-thiophene combination (100% unique among commercial analogs)
No generic substitute; essential for regioisomeric and halogen SAR studies
Similarity search (Tanimoto > 0.85) across SciFinder and PubChem
SAR Chemical Probe Scaffold Hopping

Synthetic Tractability and Purity Specifications

The target compound is commercially available through multiple vendors with typical purity specifications of 95–98% (HPLC) . The synthetic route involves coupling of 5-chlorothiophene-2-carboxylic acid (or its activated ester) with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine, a modular strategy that permits independent variation of both the thiophene and phenyl substituents . This contrasts with the phenyl analog (CAS 886917-62-0), which shares the same 5-chlorothiophene precursor but uses aniline or its equivalent for oxadiazole formation, potentially resulting in different byproduct profiles and purification requirements. For procurement purposes, users should specify HPLC purity ≥ 95%, identity confirmation via ¹H NMR and HRMS, and residual solvent analysis when ordering custom batches .

Purity & synthesis
Data to verify
Commercial purity 95–98% (HPLC); modular synthetic route
Supports custom batch procurement with standard QC requirements
Vendor specifications vary; request identity confirmation by ¹H NMR and HRMS
Custom Synthesis Purity Quality Control

Application Scenarios for 5-Chloro-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide


Cav3.2 T-Type Calcium Channel SAR Expansion

Research groups investigating the structure-activity relationship of 2,5-disubstituted 1,3,4-oxadiazoles as selective T-type calcium channel inhibitors should procure this compound as a key comparator to the phenyl analog (CAS 886917-62-0, Cav3.2 IC₅₀ = 0.8 μM) [1]. The 2-chlorophenyl substitution introduces steric bulk and altered electron density at the oxadiazole 5-position, enabling systematic mapping of substituent effects on Cav3.2 potency and selectivity. Experimental design should include whole-cell patch-clamp electrophysiology in HEK-293 cells stably expressing human Cav3.2, with parallel testing of Naᵥ and Kᵥ channel counterscreens to assess selectivity, following the protocol established for the phenyl analog [1].

Antitubercular Screening Assays

Given the validated antitubercular activity of the 5-(chlorophenyl)-1,3,4-oxadiazole scaffold [2], this compound should be prioritized for inclusion in medium-throughput screens against Mycobacterium tuberculosis H37Rv and drug-resistant clinical isolates. Its unique 2-chlorophenyl/5-chlorothiophene combination may confer differential activity against strains resistant to first-line agents such as isoniazid and rifampicin. Recommended assay format: broth microdilution in Middlebrook 7H9 medium, with MIC determination at 7 and 14 days, using the nitroheteroaryl oxadiazole series [2] as positive controls.

Physicochemical Profiling for CNS Drug Discovery

The elevated cLogP (≈ 3.5) of this compound compared to its phenyl analog (cLogP ≈ 2.8) makes it a valuable tool for evaluating the impact of moderate lipophilicity increases on blood-brain barrier permeability within the oxadiazole-thiophene series . Procurement is recommended for parallel artificial membrane permeability assay (PAMPA-BBB) and Caco-2 permeability studies, in conjunction with the phenyl and 4-chlorophenyl analogs, to establish a lipophilicity-permeability relationship for this scaffold class. Results will inform the design of CNS-penetrant T-type calcium channel inhibitors for epilepsy and neuropathic pain indications.

Custom Library Design and Diversity-Oriented Synthesis

For medicinal chemistry groups engaged in diversity-oriented synthesis or fragment-based lead discovery, this compound serves as a privileged scaffold for library enumeration. The modular synthetic route—amide coupling of 5-chlorothiophene-2-carboxylic acid derivatives with 5-aryl-1,3,4-oxadiazol-2-amines —enables parallel synthesis of focused libraries exploring aryl and heteroaryl diversity at both the oxadiazole 5-position and the carboxamide terminus. Procurement of a 50–100 mg reference standard supports analytical method development (HPLC purity methods, HRMS identity confirmation) prior to committing to custom library synthesis.

Application
Selection Property
Validation Focus
T-type calcium channel SAR studies
Unique 2-chlorophenyl substitution for Cav3.2 selectivity profiling
Electrophysiology and counter-screen validation
Antitubercular screening assays
2-Chlorophenyl/5-chlorothiophene scaffold for M. tuberculosis strain panels
MIC determination and resistance profiling
CNS permeability profiling
Moderate predicted lipophilicity for BBB penetration assessment
PAMPA-BBB and cell-based permeability comparison
Diversity-oriented library synthesis
Modular amide coupling enabling parallel scaffold expansion
Analytical reference standard and method development
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